molecular formula C11H13ClFNO2 B13246358 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 5799-98-4

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13246358
CAS No.: 5799-98-4
M. Wt: 245.68 g/mol
InChI Key: CNPGVSJTGTYIDG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 5799-98-4) is a fluorinated heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a common scaffold in pharmaceuticals, substituted with a carboxylic acid group and a 4-fluorophenyl moiety. The fluorine atom can influence the molecule's electronegativity, metabolic stability, and binding affinity, making it a valuable component for creating structure-activity relationships . The pyrrolidine-2-carboxylic acid (proline) core and its derivatives are frequently explored in the design of bioactive molecules. Recent scientific literature highlights the application of similar pyrrolidine-carboxylic acid structures in the development of potent inhibitors for oncology targets, such as the MDM2-p53 protein-protein interaction . Furthermore, related 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising in vitro anticancer activity against aggressive cell lines, including triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375), underscoring the therapeutic potential of this chemical class . As a chemical building block, this compound is supplied for the synthesis and discovery of new molecular entities. Researchers can utilize it to develop novel compounds for various pharmacological applications. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Key Identifiers: • CAS Number: 5799-98-4 • Molecular Formula: C 11 H 13 ClFNO 2 • Molecular Weight: 245.68 g/mol

Properties

CAS No.

5799-98-4

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H

InChI Key

CNPGVSJTGTYIDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride - C₁₁H₁₂FNO₂·HCl 245.68 Fluorine substituent enhances lipophilicity and metabolic stability .
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid 754121-64-7 C₁₁H₁₂ClNO₂ 225.67 Chlorine increases steric bulk but may reduce bioavailability compared to F .
rac-(2R,5R)-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride 1820579-64-3 C₁₁H₁₃Cl₂NO₂ 262.13 Diastereomeric form; chlorine introduces higher molecular weight and altered solubility .

Key Findings :

  • Fluorine’s electronegativity improves binding affinity in target proteins compared to chlorine.
Ester and Proline-Based Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Pyrrolidine-2-carboxylic acid methyl ester hydrochloride - C₆H₁₁NO₂·HCl 165.62 Lacks aromatic substituents; simpler structure with improved volatility .
(R)-2-Methylpyrrolidine-2-carboxylic acid methyl ester - C₇H₁₃NO₂ 143.18 Methyl group at C2 increases steric bulk, reducing conformational flexibility .

Key Findings :

  • Removal of the 4-fluorophenyl group simplifies the structure but diminishes target specificity.
  • Methyl esters are often intermediates in synthesis, highlighting the importance of the free carboxylic acid group in final products .
Complex Derivatives with Expanded Functionality
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Sarizotan Hydrochloride 195068-07-6 C₂₂H₂₁FN₂O·HCl 384.90 Incorporates pyrrolidine-carboxylic acid moiety; used for Parkinson’s-associated dyskinesia .
(2S,4R)-4-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride - C₁₇H₁₉NO₂·HCl 305.80 Naphthalene group enhances aromatic interactions in receptor binding .

Key Findings :

  • Expanding the pyrrolidine core with larger aromatic systems (e.g., naphthalene) improves affinity for hydrophobic binding pockets .
  • Sarizotan demonstrates the therapeutic relevance of fluorophenyl-pyrrolidine derivatives in neurology .
Fluorophenyl-Containing Heterocycles
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Fluorophenyl)-3-(1-(4-fluorophenyl)-triazolyl)pyrazole-thiazole - C₂₀H₁₂F₂N₆S 406.41 Planar conformation with dihedral angles <10° between fluorophenyl and core .
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridinecarboxylic acid - C₁₄H₁₀Cl₂FN₂O₃ 365.15 Fluorine and chlorine optimize herbicidal activity via halogen bonding .

Key Findings :

  • Fluorophenyl groups in non-pyrrolidine heterocycles (e.g., pyrazoles, pyridines) maintain low dihedral angles (~5–10°), favoring planar conformations for target engagement .
  • Halogen positioning (para vs. ortho) significantly impacts biological activity .

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